molecular formula C16H18N2O3S B2536591 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1448045-98-4

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2536591
CAS No.: 1448045-98-4
M. Wt: 318.39
InChI Key: XYELMRXRKWLCQA-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxythiolan ring, a phenyl group, and an oxazole ring

Scientific Research Applications

N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxythiolan Ring: The methoxythiolan ring can be synthesized by reacting a suitable thiol with an epoxide under basic conditions.

    Attachment of the Methoxythiolan Ring to the Oxazole Core: This step involves the nucleophilic substitution reaction where the methoxythiolan ring is attached to the oxazole core using a suitable leaving group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxythiolan ring may enhance the compound’s binding affinity through hydrophobic interactions. The phenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Methoxythiolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide
  • N-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack this ring or have different substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-16(7-8-22-11-16)10-17-15(19)13-9-14(21-18-13)12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELMRXRKWLCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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